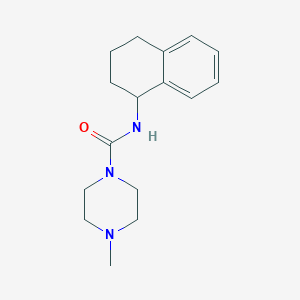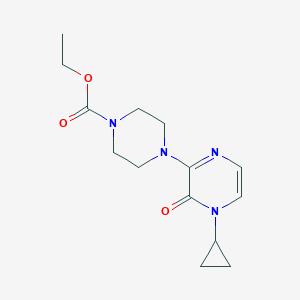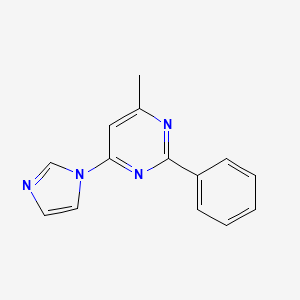
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl group and a 1,2,3,4-tetrahydronaphthalen-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-tetrahydronaphthalene
- 1-naphthalenol, 1,2,3,4-tetrahydro-
- Sertraline hydrochloride
Uniqueness
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the 1,2,3,4-tetrahydronaphthalen-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-18-9-11-19(12-10-18)16(20)17-15-8-4-6-13-5-2-3-7-14(13)15/h2-3,5,7,15H,4,6,8-12H2,1H3,(H,17,20) |
InChI Key |
WGGPJYMBMBZQBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine](/img/structure/B12243282.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12243293.png)
![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12243297.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12243299.png)

![ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B12243320.png)
![6-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12243327.png)
![3-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12243341.png)
![5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B12243342.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one](/img/structure/B12243344.png)
![5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(propan-2-yl)pyrimidine](/img/structure/B12243351.png)
![N-(4-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12243372.png)
![2-Methyl-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243375.png)
